molecular formula C9H11BrN2O2 B13622544 4-Bromo-2-(oxan-4-yloxy)pyrimidine

4-Bromo-2-(oxan-4-yloxy)pyrimidine

Cat. No.: B13622544
M. Wt: 259.10 g/mol
InChI Key: MYWZQAISPGEBDU-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxan-4-yloxy)pyrimidine is a brominated pyrimidine derivative featuring a tetrahydropyranyl (oxan-4-yl) ether substituent at the 2-position. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. The oxan-4-yloxy group likely enhances solubility in polar organic solvents compared to simpler alkoxy substituents, while the bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-2-(oxan-4-yloxy)pyrimidine

InChI

InChI=1S/C9H11BrN2O2/c10-8-1-4-11-9(12-8)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2

InChI Key

MYWZQAISPGEBDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NC=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-bromo-2-chloropyrimidine with oxan-4-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the oxan-4-yloxy group. The reaction can be represented as follows:

4-Bromo-2-chloropyrimidine+Oxan-4-olBase, Reflux4-Bromo-2-(oxan-4-yloxy)pyrimidine\text{4-Bromo-2-chloropyrimidine} + \text{Oxan-4-ol} \xrightarrow{\text{Base, Reflux}} \text{4-Bromo-2-(oxan-4-yloxy)pyrimidine} 4-Bromo-2-chloropyrimidine+Oxan-4-olBase, Reflux​4-Bromo-2-(oxan-4-yloxy)pyrimidine

Industrial Production Methods: Industrial production of 4-Bromo-2-(oxan-4-yloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(oxan-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The oxan-4-yloxy group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include oxidized derivatives of the oxan-4-yloxy group.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromo and oxan-4-yloxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a pyrimidine core with bromine at the 4- or 5-position and varying substituents at the 2-position:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence ID
5-Bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine 2,4-bis(4-methoxybenzyloxy), 5-Bromo C₂₅H₂₂BrN₂O₅ High steric bulk; potential intermediates in drug synthesis
4-Bromo-2-(trifluoromethyl)pyrimidine 2-CF₃, 4-Bromo C₅H₃BrF₃N₂ Electron-withdrawing CF₃ group enhances electrophilicity; used in Suzuki couplings
4-Bromo-N-methylpyrimidin-2-amine 2-NHCH₃, 4-Bromo C₅H₆BrN₃ Amino group enables hydrogen bonding; antimicrobial applications
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine 2-OCH₃, 4-Bromo, 6-phenyl C₁₁H₁₀BrN₂O Methoxy group increases lipophilicity; crystallographically characterized
4-Bromo-2-(methylthio)pyrimidine 2-SCH₃, 4-Bromo C₅H₅BrN₂S Thioether group facilitates nucleophilic substitutions; used in cross-coupling

Key Observations :

  • Solubility : The oxan-4-yloxy group in the target compound likely improves solubility in ethers and alcohols compared to smaller substituents like methoxy (e.g., ) or methylthio (e.g., ).
  • Reactivity : Bromine at the 4-position is amenable to palladium-catalyzed cross-couplings (e.g., Suzuki reactions in ), while electron-withdrawing groups (CF₃ in ) enhance electrophilicity at the 2-position.
  • Bioactivity: Amino-substituted analogs (e.g., ) exhibit antimicrobial properties, suggesting that the oxan-4-yloxy derivative could be tailored for similar applications.

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